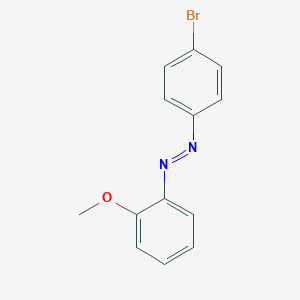

4'-Bromo-2-methoxyazobenzene

説明

4'-Bromo-2-methoxyazobenzene is an ortho-substituted azobenzene derivative characterized by a bromine atom at the 4' position and a methoxy group at the 2 position of the benzene ring. Azobenzenes are widely studied for their photoisomerization properties, where trans-cis transitions occur under light exposure, making them valuable in molecular switches, optical storage devices, and photopharmacology . The bromine substituent enhances electron-withdrawing effects, while the methoxy group provides steric hindrance and modulates electronic properties. Synthesis typically involves diazo coupling or Friedlander reactions, as seen in related azobenzene derivatives .

特性

CAS番号 |

18277-97-9 |

|---|---|

分子式 |

C13H11BrN2O |

分子量 |

291.14 g/mol |

IUPAC名 |

(4-bromophenyl)-(2-methoxyphenyl)diazene |

InChI |

InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |

InChIキー |

UDNAOKMKOHEGDC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |

正規SMILES |

COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of azobenzene, 4’-bromo-2-methoxy- typically involves the azo coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. The specific steps are as follows:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, to form the azo compound.

Industrial Production Methods: Industrial production of azobenzene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize waste.

化学反応の分析

Types of Reactions: Azobenzene, 4’-bromo-2-methoxy- undergoes various chemical reactions, including:

Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, a property that is exploited in molecular switches and other applications.

Substitution Reactions: The bromine atom at the 4’ position can be substituted with other groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form azoxy compounds.

Common Reagents and Conditions:

Photoisomerization: Typically induced by ultraviolet or visible light.

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reducing agents like sodium dithionite or oxidizing agents like hydrogen peroxide are used.

Major Products:

Photoisomerization: Trans and cis isomers of the compound.

Substitution Reactions: Various substituted azobenzene derivatives.

Oxidation and Reduction: Hydrazo and azoxy derivatives.

科学的研究の応用

Azobenzene, 4’-bromo-2-methoxy- has a wide range of applications in scientific research:

Chemistry: Used as a photoswitch in molecular devices and materials science.

Biology: Employed in the study of protein interactions and cellular processes through light-controlled mechanisms.

Medicine: Investigated for potential use in photopharmacology, where light is used to control drug activity.

Industry: Utilized in the development of light-responsive materials, such as smart coatings and adhesives.

作用機序

The primary mechanism of action for azobenzene, 4’-bromo-2-methoxy- is its ability to undergo reversible photoisomerization. This process involves the absorption of light, which causes the compound to switch between its trans and cis forms. This isomerization can induce changes in the physical and chemical properties of the compound, making it useful for controlling molecular interactions and material properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering the properties of materials.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene

This benzene derivative (C₉H₁₁BrO₃) shares the 4-bromo-2-methoxy substitution pattern but lacks the azo (-N=N-) linkage. The absence of the azo group eliminates photoisomerization capabilities, redirecting its utility to organic synthesis intermediates. The additional methoxymethoxy group increases solubility in polar solvents compared to 4'-Bromo-2-methoxyazobenzene .

4-Bromo-2-ethoxy-1-methylbenzene

Replacing the methoxy group with ethoxy (C₂H₅O-) and adding a methyl group at position 1 reduces steric hindrance but maintains electron-donating effects. The ethoxy group slightly lowers the melting point compared to methoxy derivatives due to increased alkyl chain flexibility .

Table 1: Substituent Effects on Physical Properties

Comparison with Heterocyclic Analogues

4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine

This pyrimidine derivative features a bromo-methoxy substitution but within a six-membered nitrogen-containing ring. The electron-deficient pyrimidine core reduces π-conjugation compared to azobenzenes, shifting absorption maxima to shorter wavelengths (λₐᵦₛ ~300 nm). Applications focus on medicinal chemistry rather than photoresponsive materials .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

A psychoactive phenethylamine with 4-bromo and 2,5-dimethoxy groups. While substituent positions differ (2,5 vs. 2,4'), the bromine enhances serotonin receptor binding affinity. Unlike 4'-Bromo-2-methoxyazobenzene, 2C-B lacks photoresponsiveness but highlights how halogenation modulates bioactivity .

Photochemical and Thermal Stability

Ortho-substituted azobenzenes like 4'-Bromo-2-methoxyazobenzene exhibit slower thermal relaxation (cis→trans) compared to para-substituted analogs due to steric hindrance. For example, unsubstituted azobenzene relaxes in seconds, while ortho-methoxy derivatives require hours . Bromine’s electron-withdrawing effect further stabilizes the cis isomer, enhancing switching durability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。